![molecular formula C22H24ClN3O3S2 B2488525 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1189958-26-6](/img/structure/B2488525.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic systems, such as isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives, involves steps like interaction with bromine for intramolecular cyclization and amination with hydroxyaminosulfonic acid, leading to the formation of compounds with anticonvulsant properties (Paronikyan et al., 2002). Similar synthetic strategies may be applicable to the synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride, highlighting the role of nucleophilic substitutions and cyclization reactions in constructing complex heterocyclic frameworks.
Molecular Structure Analysis
Compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one have been analyzed to reveal molecular structures featuring extensive intermolecular N-H...N and N-H...O hydrogen bonding, alongside pi-pi stacking interactions, indicative of the complex molecular interactions that similar compounds, including this compound, may exhibit (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of related compounds, such as the reaction of N-substituted imidazolylbenzamides with various nucleophiles, leading to compounds with selective class III electrophysiological activity, suggests that this compound could undergo similar nucleophilic substitution reactions, influencing its chemical properties and potential applications (Morgan et al., 1990).
科学的研究の応用
Heterocyclic Compound Synthesis and Characterization
- Research has been conducted on the synthesis of various heterocyclic compounds, including those similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride. These compounds are characterized using elemental analysis, NMR, FT–IR, and LC-MS spectral studies (Patel & Patel, 2015).
Pharmaceutical Applications
- Similar compounds have been evaluated as potential antipsychotic agents. They have been studied for their binding to various receptors and in vivo activities, demonstrating potential pharmaceutical applications (Norman et al., 1996).
Factor Xa Inhibition
- Compounds with a structure akin to this compound have been synthesized and evaluated for their in vitro inhibitory activities against factor Xa, showing potential as orally active factor Xa inhibitors (Haginoya et al., 2004).
Antimicrobial Properties
- Similar heterocyclic compounds have been synthesized and screened for their antimicrobial properties. They have shown effectiveness against various bacterial and fungal species, indicating potential use in treating infections (Elgemeie et al., 2017).
Antimalarial and COVID-19 Applications
- Research on sulfonamide derivatives related to the compound has explored their antimalarial activity and potential as COVID-19 drugs. This includes theoretical calculations and molecular docking studies (Fahim & Ismael, 2021).
Capillary Electrophoresis Studies
- Studies involving capillary electrophoresis for compounds similar to this compound have been conducted, offering insights into their separation and analysis (Ye et al., 2012).
作用機序
Thiazolo[5,4-c]pyridines
This compound is a derivative of thiazolo[5,4-c]pyridines . Thiazolo[5,4-c]pyridines are biologically relevant purine bioisosteres . They have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
特性
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-ethylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2.ClH/c1-2-30(27,28)18-10-6-9-17(13-18)21(26)24-22-23-19-11-12-25(15-20(19)29-22)14-16-7-4-3-5-8-16;/h3-10,13H,2,11-12,14-15H2,1H3,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZUTJRZLBBMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

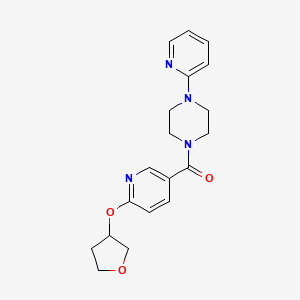
![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)
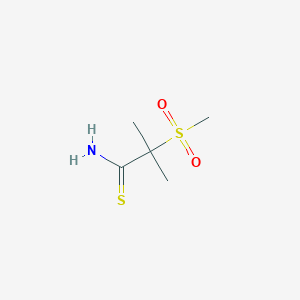
![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)
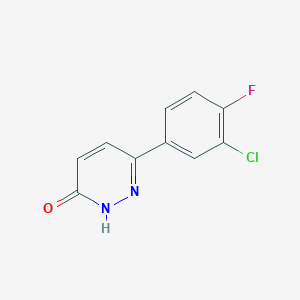
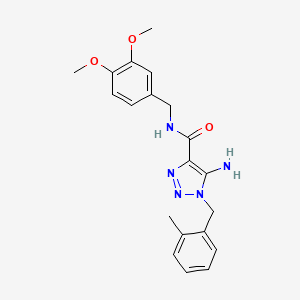
![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)
![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2488455.png)
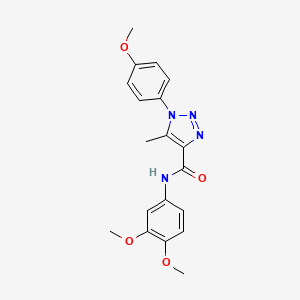
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)
![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)